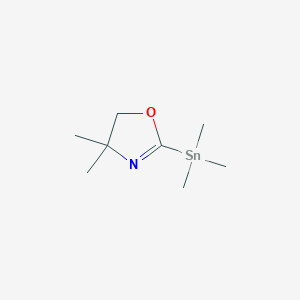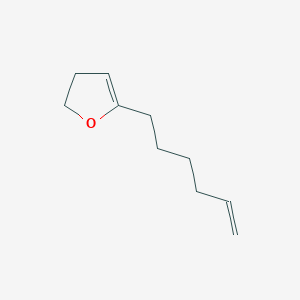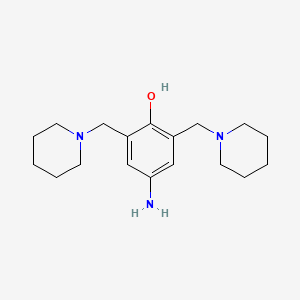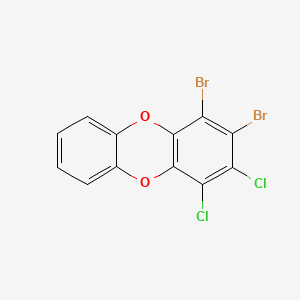![molecular formula C16H17N2O2P B14314990 Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate CAS No. 113619-16-2](/img/no-structure.png)
Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate is an organic compound that features a unique combination of functional groups, including a phosphanyl group and a hydrazinylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate typically involves the reaction of diphenylphosphine with a suitable hydrazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques, such as column chromatography, to isolate the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinylidene and phosphanyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Industry: The compound’s reactivity makes it useful in the development of new industrial processes and products.
Wirkmechanismus
The mechanism of action of Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate involves its interaction with molecular targets through its functional groups. The phosphanyl group can coordinate with metal centers, while the hydrazinylidene moiety can participate in hydrogen bonding or nucleophilic attacks. These interactions enable the compound to act as a catalyst or reactant in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]butanoate
- Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]pentanoate
- Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]hexanoate
Uniqueness
Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different catalytic activities, binding affinities, and stability profiles, making it valuable for specialized applications in research and industry.
Eigenschaften
| 113619-16-2 | |
Molekularformel |
C16H17N2O2P |
Molekulargewicht |
300.29 g/mol |
IUPAC-Name |
methyl 2-(diphenylphosphanylhydrazinylidene)propanoate |
InChI |
InChI=1S/C16H17N2O2P/c1-13(16(19)20-2)17-18-21(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,18H,1-2H3 |
InChI-Schlüssel |
ZZGHOLVJVVJFNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NNP(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


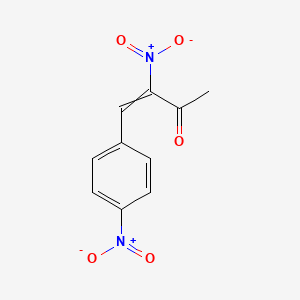


![Ethyl 4-{2-[3-(methoxycarbonyl)-4-oxocyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoate](/img/structure/B14314952.png)
